molecular formula C12H16BrNO B1273716 2-Bromo-1-[4-(diethylamino)phenyl]ethanone CAS No. 207986-25-2

2-Bromo-1-[4-(diethylamino)phenyl]ethanone

Cat. No. B1273716
M. Wt: 270.17 g/mol
InChI Key: ALTMCDJIFXTEPV-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-[4-(diethylamino)phenyl]ethanone is a brominated aromatic ketone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Bromo-1-[4-(diethylamino)phenyl]ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the use of brominating reagents such as Br2. For example, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction . These methods suggest that the synthesis of 2-Bromo-1-[4-(diethylamino)phenyl]ethanone could potentially be achieved through similar bromination techniques.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often elucidated using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of a tribromo derivative was determined using single-crystal X-ray diffraction, and its spectral properties were analyzed using infrared spectrometry . The molecular structure of another brominated compound was optimized using various computational methods, and the results were in agreement with experimental data . These studies indicate that the molecular structure of 2-Bromo-1-[4-(diethylamino)phenyl]ethanone could be similarly analyzed to determine its geometric and electronic properties.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including nucleophilic substitution and Michael addition, as seen in the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea or N,N'-diphenylthiourea . The reactivity of the bromine atom in these compounds suggests that 2-Bromo-1-[4-(diethylamino)phenyl]ethanone could also participate in similar reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the presence of bromine atoms and other substituents on the aromatic ring. For example, the molecular electrostatic potential analysis of a brominated compound indicated that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . The first hyperpolarizability of such compounds can also be calculated to assess their potential role in nonlinear optics . These properties are crucial for understanding the behavior of 2-Bromo-1-[4-(diethylamino)phenyl]ethanone in various environments and its potential applications.

Scientific Research Applications

Synthesis of Novel Derivatives

2-Bromo-1-[4-(diethylamino)phenyl]ethanone has been utilized in the synthesis of various novel compounds. For example, it was used to create thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety. These compounds showed potential anticancer activity against liver and breast cancer cells (Hessien, Kadah, & Marzouk, 2009).

Improvement of Synthetic Technology

The compound has been synthesized from 1-(4-hydroxyphenyl)ethanone, using Br2 as the brominating reagent. This method achieved a yield of 64.7% with a purity of 90.2%, indicating an efficient process for obtaining this compound (Yu-feng, 2013).

Applications in Schiff Base Synthesis

2-Bromo-1-[4-(diethylamino)phenyl]ethanone has been a key component in the synthesis of Schiff base compounds. These Schiff bases have been studied for their molecular structure, spectroscopic properties, and potential applications in various fields, including pharmacology (Kanaani et al., 2015).

Role in SRN1 Mechanism and Chalcone Analogues

The compound has been used to synthesize α,β-unsaturated ketones via an SRN1 mechanism, demonstrating its versatility in organic synthesis. This approach is particularly valuable for creating chalcone analogues, which have numerous applications in medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Photocatalysis Research

In the field of photocatalysis, the compound has been involved in studies exploring the hydrocarboxylation of imines using carbon dioxide. This research is significant for developing new methods of carbon utilization and generating amino acid derivatives (Gordon, Hosten, & Ogunlaja, 2022).

Antimicrobial and Antitumor Studies

Finally, 2-Bromo-1-[4-(diethylamino)phenyl]ethanone has been a part of studies investigating antimicrobial activities and antitumor properties. For instance, its derivatives have been tested against various bacteria and fungi, and also evaluated as potential antitumor agents in different cancer cell lines (Ramadan, Abu Al-Nasr, & Noureldeen, 2014).

Safety And Hazards

The safety information for “2-Bromo-1-[4-(diethylamino)phenyl]ethanone” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-[4-(diethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTMCDJIFXTEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383525
Record name 2-bromo-1-[4-(diethylamino)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-(diethylamino)phenyl]ethanone

CAS RN

207986-25-2
Record name 2-bromo-1-[4-(diethylamino)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-25-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Cao, J Lintelmann, S Padoan, S Bauer, A Huber… - Analytical …, 2021 - Elsevier
The aim of this study was to explore the impact of three different standard reference particulate matter (ERM-CZ100, SRM-1649, and SRM-2975) on epigenetic DNA modifications …
Number of citations: 4 www.sciencedirect.com
Y Yu, F Yuan, XH Zhang, MZ Zhao, YL Zhou… - Analytical …, 2019 - ACS Publications
Modified cytosines are important epigenetic marks that exert critical influences in a variety of cellular processes in living organisms. However, biological functions of rare modified …
Number of citations: 15 pubs.acs.org
BH Yousefi, A Manook, A Drzezga… - Journal of medicinal …, 2011 - ACS Publications
We report a novel series of 11 C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as tracers for imaging of cerebral β-amyloid (Aβ) deposits in patients with Alzheimer’s disease (AD) by …
Number of citations: 81 pubs.acs.org
S Mundra, V Thakur, AM Bello, S Rathore… - Bioorganic & Medicinal …, 2017 - Elsevier
The prokaryotic ATP-dependent ClpP protease, localized in the relict plastid of malaria parasite, represents a potential drug target. In the present study, we utilized in silico structure-…
Number of citations: 25 www.sciencedirect.com
JM Keca - 2014 - search.proquest.com
Small molecule agonists were designed and synthesized for two receptor systems:(i) type I interferon-α/β-receptor (IFNAR), a heterodimeric cell-surface transmembrane receptor; and (ii…
Number of citations: 3 search.proquest.com

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